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molecular formula C11H14O B8644150 5-Phenylpent-1-en-3-ol

5-Phenylpent-1-en-3-ol

Cat. No. B8644150
M. Wt: 162.23 g/mol
InChI Key: VMUJXKHHANQVNB-UHFFFAOYSA-N
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Patent
US09242954B2

Procedure details

A modified procedure of Molander was used (Molander, G. A. et al., The Journal of Organic Chemistry 2009, 74, 1297). A stirred solution of hydrocinnamaldehyde 65 (2.50 g, 2.45 ml, 18.6 mmol) in THF (25 ml) was cooled to −78° C. Vinyl magnesium bromide solution (1 M in THF) (22.4 ml, 22.4 mmol) was added dropwise over ˜5 min. The reaction mixture was stirred at −78° C. for 1.5 h, then 0° C. for 3 h. The reaction mixture was poured into saturated NH4Cl solution (50 ml) and extracted with Et2O (3×50 ml). The combined organic phases were washed with saturated NaCl solution (50 ml) before being dried (MgSO4), filtered and concentrated to give a pale yellow liquid. This material was purified by column chromatography, eluting with petrol/EtOAc (9:1), to give the vinyl alcohol 64 (1.89 g, 63%) as a clear colourless liquid. The 1H, 13C, and IR data were consistent with the literature (Molander, G. A. et al., The Journal of Organic Chemistry 2009, 74, 1297; Kim, J. W. et al., Chemistry—A European Journal 2008, 14, 4104).
Quantity
2.45 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:11]([Mg]Br)=[CH2:12].[NH4+].[Cl-]>C1COCC1>[C:4]1([CH2:3][CH2:2][CH:1]([OH:10])[CH:11]=[CH2:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.45 mL
Type
reactant
Smiles
C(CCC1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.4 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
0° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated NaCl solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow liquid
CUSTOM
Type
CUSTOM
Details
This material was purified by column chromatography
WASH
Type
WASH
Details
eluting with petrol/EtOAc (9:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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